1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-4-3-9-16(10-13)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUPDJOXRJLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732472 | |
| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007869-61-5 | |
| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Condensation-Based Piperidine Formation
A classical method to prepare substituted piperidines involves Mannich condensation of acetone dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines. This reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates or their N-substituted derivatives, which serve as intermediates for further functionalization toward the target compound.
Palladium-Catalyzed Coupling and Reductive Amination
Another advanced synthetic route involves:
- Preparation of triflate intermediates from substituted piperidines.
- Palladium-catalyzed coupling reactions to introduce amine substituents such as benzylamine derivatives.
- Reductive amination steps to install N,N-dimethyl groups on the piperidine nitrogen.
For example, treatment of a piperidine triflate intermediate with benzylamine under palladium catalysis yields an amine-substituted piperidine, which can then be reductively aminated to introduce N,N-dimethyl groups.
Amide Coupling with N,N-Dimethylpiperidin-4-amine
In related synthetic pathways, the coupling of carboxylic acid derivatives with N,N-dimethylpiperidin-4-amine in the presence of coupling agents such as HBTU and bases like Hunig's base has been employed.
- This method is used in the preparation of complex molecules containing the 1-(4-(dimethylamino)piperidine-1-carbonyl)phenyl moiety.
- It involves hydrolysis of esters to carboxylic acids followed by amide bond formation with N,N-dimethylpiperidin-4-amine.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
- The Mannich condensation approach is well-established for synthesizing piperidine cores with various substitutions. The method provides a scaffold that can be further modified to introduce the 4-aminophenyl group and N,N-dimethyl substitution.
- Palladium-catalyzed coupling reactions offer a modern and efficient route to introduce amine functionalities on the piperidine ring, particularly useful for complex molecule synthesis. The use of triflate intermediates enhances the reactivity and selectivity of coupling.
- The amide coupling method using HBTU and Hunig's base is a robust technique for attaching the N,N-dimethylpiperidinyl moiety to aromatic carboxylic acids, enabling the synthesis of derivatives relevant in pharmaceutical applications, including mTOR and PI3K inhibitors.
- Purification and crystallization steps are critical in these syntheses to obtain the compound in high purity and yield, as highlighted in patent literature.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol. Its structure features a piperidine ring substituted with an aminophenyl group, which is crucial for its biological activity. The compound's properties suggest it may interact effectively with biological targets, making it a candidate for pharmaceutical applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-aminophenol, including compounds similar to 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, exhibit broad-spectrum antimicrobial properties. In vitro tests have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Antidiabetic Properties
The compound has also been evaluated for its antidiabetic activities. Research indicates that related compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase . These findings suggest that derivatives of this compound could be developed into antidiabetic medications, potentially offering a dual-action approach by addressing both microbial infections and blood sugar levels.
Cancer Research
The interaction of this compound with DNA has been studied, indicating potential anticancer properties. The ability to inhibit DNA replication in cancer cells positions it as a candidate for further research in oncology . The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria | Potential for new antibiotic development |
| Antidiabetic Activity | Inhibition rates of 93.2% for α-amylase and 73.7% for α-glucosidase | Development of dual-action antidiabetic agents |
| DNA Interaction | Evidence of binding affinity affecting DNA replication | Exploration as a novel anticancer agent |
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The aminophenyl group may facilitate binding to specific sites, while the piperidine ring provides structural stability. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, differing in substituent positions, aromatic systems, or functional groups:
Impact of Structural Variations
- Aromatic Substitution: The position of the aminophenyl group (3- vs. 4-) influences electronic properties and binding interactions. For example, 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine may exhibit altered solubility or receptor affinity compared to the 4-aminophenyl analog .
- Piperidine Ring Modifications: The dimethylamine position (3- vs. 4-) alters steric effects. For instance, 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS 1089279-91-3) may have distinct conformational flexibility compared to the target compound .
Functional Group Additions :
Biological Activity
1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antiviral properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-aminophenyl group and two methyl groups at the nitrogen atom. This structure is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperidine structures have demonstrated notable cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays showed that certain piperidine derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For example, compounds related to this compound demonstrated IC50 values against MDA-MB-231 breast cancer cells that were lower than that of imatinib, a well-known anticancer drug .
- Mechanism of Action : The anticancer effects are hypothesized to be due to the inhibition of specific kinases involved in cell proliferation and survival pathways. This aligns with findings where similar compounds inhibited c-KIT and ABL kinases, leading to reduced tumor growth in xenograft models .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 6.25 | c-KIT inhibition |
| Compound B | HeLa | 8.18 | ABL kinase inhibition |
| Imatinib | MDA-MB-231 | 35.50 | BCR-ABL inhibition |
Antiviral Activity
In addition to its anticancer properties, research has explored the antiviral potential of similar compounds targeting dengue virus (DENV) by inhibiting host kinases AAK1 and GAK.
Case Study:
- Selective Inhibition : Compounds structurally related to this compound have shown selective inhibition of DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests a promising avenue for developing broad-spectrum antivirals based on this scaffold .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of any compound.
Key Pharmacokinetic Insights:
- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. However, further research is required to optimize these profiles for clinical applications.
- Toxicology : Toxicological assessments are ongoing, but initial findings suggest that the compound exhibits a manageable safety profile at therapeutic doses.
Q & A
Q. Optimization tips :
- Use palladium or copper catalysts for coupling reactions to enhance regioselectivity .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products .
What analytical techniques are essential for characterizing this compound?
Basic
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 2.1–2.5 ppm) .
- ¹³C NMR : Confirms carbon backbone, including quaternary carbons in the piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 234.17) .
- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system (λmax ~255 nm) .
What are the hypothesized biological targets and mechanisms of action for this compound?
Basic
Piperidine derivatives exhibit diverse bioactivity:
- Janus kinase (JAK) inhibition : The dimethylamino and aminophenyl groups may bind JAK catalytic domains, modulating inflammatory signaling .
- Antimicrobial activity : Structural analogs show efficacy against Plasmodium falciparum (malaria) via heme polymerization disruption .
- Neuroprotective effects : Piperidine moieties interact with acetylcholine receptors, suggesting potential in neurodegenerative disease research .
How can researchers resolve contradictions in biological assay data for this compound?
Advanced
Contradictions may arise from:
- Purity issues : Validate compound purity (>95%) via HPLC before testing .
- Assay variability : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Case study : In antimalarial assays, analogs with 4-chlorophenyl groups showed IC50 variations (24–92% yield impact activity); optimizing substituent polarity improved consistency .
What computational strategies predict binding affinity and selectivity for target proteins?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with JAK2 (PDB: 4U6J). The aminophenyl group may form hydrogen bonds with Leu855 and Asp994 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design derivatives with enhanced potency .
How can reaction yields be improved while minimizing by-products?
Q. Advanced
- Catalyst screening : Test Pd/C or CuI for coupling steps; copper catalysts reduce aryl halide by-products .
- Temperature gradients : Slow heating (2°C/min) during cyclization prevents decomposition .
- Workup protocols : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product efficiently .
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Store at –20°C in airtight containers; stability ≥5 years .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
